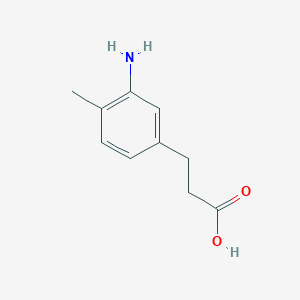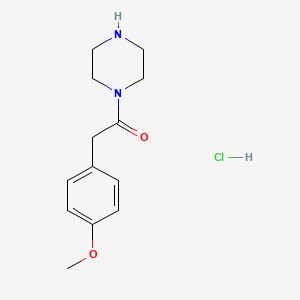
2-Methyl-4-(pentafluorobenzoyl)pyridine
Descripción general
Descripción
2-Methyl-4-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO and a molecular weight of 287.19 . It is also known by its IUPAC name (2-methyl-4-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a pentafluorobenzoyl group at the 4-position and a methyl group at the 2-position . The InChI code for this compound is 1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Organic Synthesis and Crystal Engineering : The study by Albrecht et al. (2010) demonstrates the CH-directed anion-π interactions in the crystals of pentafluorobenzyl-substituted ammonium and pyridinium salts, highlighting the role of 2-Methyl-4-(pentafluorobenzoyl)pyridine in facilitating effective anion-π interactions, crucial for crystal engineering and materials science applications (Albrecht, Müller, Mergel, Rissanen, & Valkonen, 2010).
Polymer Science : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a new diamine that includes pyridine and trifluoromethylphenyl groups. This research underlines the importance of such compounds in creating high-performance materials with exceptional solubility, thermal stability, and mechanical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Catalysis and Chemical Transformations
- Catalytic Applications : The work by Nielsen et al. (2002) on the synthesis and characterization of palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) reveals the catalytic potential of such structures in Mizoroki-Heck reactions, indicating the utility of this compound derivatives in catalysis (Nielsen, Cavell, Skelton, & White, 2002).
Photophysical and Electrochemical Studies
Luminescent Materials : Research by Li et al. (2012) into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands showcases the development of blue-green luminescent materials. This underscores the significance of pyridine derivatives in creating compounds with potential applications in optical and electronic devices (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Green Chemistry and Sustainable Processes : Gilbile et al. (2017) described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole. This highlights the role of this compound derivatives in green chemistry applications, focusing on reduced waste and improved reaction efficiencies (Gilbile, Bhavani, & Vyas, 2017).
Propiedades
IUPAC Name |
(2-methylpyridin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWSHPFNCQZLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)


![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)

![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)



![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
